4-Chlorobutyraldehyde diethyl acetal

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

4-Chlorobutyraldehyde diethyl acetal (CAS 6139-83-9), also known as 4-Chloro-1,1-diethoxybutane, is a specialized C4 bifunctional building block. It possesses a terminal alkyl chloride and a protected aldehyde as a diethyl acetal.

Molecular Formula C8H17ClO2
Molecular Weight 180.67 g/mol
CAS No. 6139-83-9
Cat. No. B019797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutyraldehyde diethyl acetal
CAS6139-83-9
Synonyms4-Chloro-1,1-dethoxybutane;  NSC 96467; 
Molecular FormulaC8H17ClO2
Molecular Weight180.67 g/mol
Structural Identifiers
SMILESCCOC(CCCCl)OCC
InChIInChI=1S/C8H17ClO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3
InChIKeyJGGRHRMHOUWCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobutyraldehyde Diethyl Acetal (CAS 6139-83-9): A Bifunctional C4 Intermediate for Pharmaceutical and Fine Chemical Synthesis


4-Chlorobutyraldehyde diethyl acetal (CAS 6139-83-9), also known as 4-Chloro-1,1-diethoxybutane, is a specialized C4 bifunctional building block. It possesses a terminal alkyl chloride and a protected aldehyde as a diethyl acetal. This structure enables its strategic use as a synthetic equivalent of γ-chlorobutyraldehyde, a highly reactive and unstable aldehyde that is difficult to handle in its free form . The acetal group serves as a stable, latent aldehyde that can be unveiled under mild acidic conditions, allowing for controlled and sequential reactions in complex multi-step syntheses [1]. Its primary utility lies in the pharmaceutical sector as a key intermediate for triptan-class anti-migraine drugs and for novel KRAS modulator candidates [2][3].

The Failure Mode of Analog Substitution: Why 4-Chlorobutyraldehyde Diethyl Acetal Is Not Interchangeable with Its Dimethyl Acetal or Dioxolane Counterparts


Direct substitution of 4-chlorobutyraldehyde diethyl acetal with closely related analogs like its dimethyl acetal or the ethylene acetal (dioxolane) in established synthetic routes carries quantifiable risk of suboptimal yields and altered physicochemical properties that can disrupt downstream purification and formulation. The choice of acetal protecting group is not arbitrary; the steric and electronic properties of the ethyl groups in the diethyl acetal directly influence the rate and conditions for the crucial aldehyde deprotection step in triptan synthesis . A patent specifically details that the use of ethanol in the synthesis of the diethyl acetal results in a different reaction profile compared to methanol, underscoring that the choice of starting materials is critical for optimizing the synthesis of the desired final pharmaceutical intermediate [1]. Furthermore, the different boiling points and densities between the diethyl and dimethyl analogs (e.g., 208.6°C vs. 168.3°C at 760 mmHg) can necessitate significant adjustments to distillation parameters during manufacturing, adding validation costs and process downtime .

Quantitative Differentiation Guide: 4-Chlorobutyraldehyde Diethyl Acetal vs. Its Closest Analogs


Synthesis Yield Comparison: Dimethyl Acetal vs. Diethyl Acetal

When synthesized from the same enol ester intermediate (4-chloro-1-acetoxy-1-butene) under comparable conditions using an Amberlyst 15 catalyst, the diethyl acetal is produced in a 65% yield, while the corresponding dimethyl acetal is produced in a 74.4% yield [1]. The difference in yield is quantified at 9.4 percentage points in favor of the dimethyl acetal under these specific conditions.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Physical Property Differentiation: Boiling Point and Density

The diethyl acetal exhibits a significantly higher atmospheric boiling point (208.6°C at 760 mmHg) compared to the dimethyl acetal (168.3°C at 760 mmHg) [1]. This represents a difference of +40.3°C. Density also varies, with the diethyl acetal having a density of 0.976 g/cm³ versus the dimethyl acetal's 1.04 g/cm³ .

Physical Chemistry Process Engineering Analytical Chemistry

Differentiation in Lipophilicity and Potential Biological Fate

The target compound has a calculated partition coefficient (XLogP3-AA) of 2.1 [1]. While specific LogP values for the dimethyl analog are not available in the provided sources, the general chemical principle is that substituting ethyl groups for methyl groups on the acetal will increase lipophilicity. This difference in LogP can influence the compound's behavior if it acts as a pro-moiety or is a penultimate intermediate where residual solvent or unreacted material could persist. For instance, a LogP of 2.1 suggests moderate lipophilicity, which may impact its distribution and clearance if present as an impurity, differing from a less lipophilic analog.

Medicinal Chemistry ADME Drug Design

Validated Application Scenarios for 4-Chlorobutyraldehyde Diethyl Acetal


Synthesis of Triptan-Class Anti-Migraine Drugs

This compound is a validated and commercially significant intermediate in the synthesis of triptan drugs, including sumatriptan . The diethyl acetal group is specifically used to protect the aldehyde functionality of 4-chlorobutyraldehyde, preventing self-condensation and other side reactions during the Fischer indole synthesis that forms the core of these molecules [1]. Procurement of this specific acetal ensures compatibility with established, validated manufacturing processes for these high-value pharmaceuticals.

Development of Next-Generation KRAS Modulators for Oncology

Recent research highlights the utility of this acetal in preparing fendiline derivatives that act as KRAS modulators, a target of intense interest for treating cancers with KRAS mutations [2]. The bifunctional nature of the molecule (a latent aldehyde and an alkyl chloride) allows for the systematic construction of complex molecular frameworks required to engage the shallow binding pockets of KRAS proteins. Using this specific building block ensures access to the precise chemical space defined in patent literature for this emerging therapeutic class.

Controlled, Multi-Step Synthesis of Complex Heterocycles

In academic and industrial research settings, 4-chlorobutyraldehyde diethyl acetal is used as a versatile C4 synthon for constructing complex heterocyclic scaffolds beyond the established pharmaceutical examples . The stable acetal allows chemists to perform reactions on the alkyl chloride handle first (e.g., nucleophilic substitution to form C-N or C-S bonds) and then reveal the reactive aldehyde in a subsequent step under mild acidic hydrolysis. This orthogonal reactivity is the primary driver for its selection over the free, unstable aldehyde.

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